molecular formula C14H10Br3NO B3028090 5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol CAS No. 1585969-22-7

5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol

Cat. No. B3028090
CAS RN: 1585969-22-7
M. Wt: 447.95
InChI Key: QISOTZAXYDIHKL-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol, is a type of Schiff base. Schiff bases are compounds typically formed by the condensation of an amine with a carbonyl compound, resulting in a characteristic C=N double bond, known as an imine group. These compounds have been extensively studied due to their diverse applications in fields such as medicinal chemistry, catalysis, and material science.

Synthesis Analysis

Schiff bases like the one can be synthesized through various methods. A related compound, 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol (SBA), was synthesized using a green grinding method, which is a solvent-free mechanochemical approach, indicating that similar methods could potentially be applied to the synthesis of 5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol . Another related compound, 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol, was synthesized and characterized by various spectroscopic methods, suggesting that these techniques could be useful for confirming the structure of the compound .

Molecular Structure Analysis

The molecular structure of Schiff bases is often elucidated using spectroscopic methods such as X-ray diffraction (XRD), infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal structure of a similar compound, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP), was determined using XRD and compared with density functional theory (DFT) calculations . These techniques could be applied to determine the molecular structure of 5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol.

Chemical Reactions Analysis

Schiff bases can participate in various chemical reactions due to the reactivity of the imine group. For example, the synthesis of copper(II) and oxido-vanadium(IV) complexes from a related Schiff base indicates that metal coordination is a possible reaction pathway . Additionally, the conversion of one Schiff base to another through cyclization reactions has been reported, which could be relevant for the chemical reactions analysis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases, such as solubility, melting point, and stability, can be influenced by the presence of substituents on the phenol ring. The thermal analysis of metal complexes derived from Schiff bases can provide insights into their stability and decomposition patterns . The vibrational frequencies and thermodynamic properties of a related compound were studied using DFT, which could also be applied to the compound of interest to predict its physical and chemical properties .

Case Studies

While specific case studies on 5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol were not provided, the literature on related compounds suggests potential applications in medicinal chemistry, such as urease inhibition , and material science, as indicated by the study of their optical and electronic properties . The synthesis of natural bromophenols and their derivatives also highlights the relevance of these compounds in natural product chemistry .

Scientific Research Applications

Chemical Synthesis and Structural Analyses

One application of related bromophenol compounds involves their use in the synthesis of various metal complexes. A study by Takjoo et al. (2013) demonstrates the synthesis and characterization of copper(II) and oxido-vanadium(IV) complexes using a similar bromophenol derivative. These complexes, characterized by methods like FT-IR and X-ray diffraction, exhibit unique structural properties, indicating the relevance of bromophenols in inorganic chemistry and materials science (Takjoo et al., 2013).

In Chelation and Spectrophotometry

Bromophenols like 5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol have been used as chelating agents in spectrophotometry. For instance, Shijo et al. (1994) describe the use of 5-Br-PAPS, a compound structurally similar to 5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol, as a spectrophotometric reagent for transition metals, highlighting its utility in analytical chemistry (Shijo et al., 1994).

Natural Sources and Biological Activities

Research into naturally occurring bromophenols, such as those isolated from the red alga Rhodomela confervoides, has revealed a variety of bromophenol derivatives with potential biological activities. Zhao et al. (2004) isolated new bromophenol derivatives from this alga, though they found these compounds inactive against several human cancer cell lines and microorganisms. This research contributes to the understanding of bromophenols' roles in nature and their potential pharmacological properties (Zhao et al., 2004).

Applications in Organic Synthesis

Bromophenols are also important in organic synthesis. For example, the study by Omolo et al. (2011) used a bromophenol derivative in the synthesis of xanthones, xanthenediones, and spirobenzofurans, which displayed noteworthy antimicrobial activity, particularly against certain yeasts. This underscores the significance of bromophenols in synthesizing biologically active compounds (Omolo et al., 2011).

Antioxidant and Antiviral Properties

Bromophenol derivatives from natural sources like red algae have been studied for their antioxidant properties. Li et al. (2011) evaluated several bromophenols from the red alga Rhodomela confervoides for their free radical scavenging activity. Most compounds exhibited potent antioxidant activities, suggesting the potential of bromophenols in food preservation and health-related applications (Li et al., 2011).

Safety and Hazards

Brominated phenols can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

5-bromo-2-[2-(2,5-dibromophenyl)ethanimidoyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br3NO/c15-9-2-4-12(17)8(5-9)6-13(18)11-3-1-10(16)7-14(11)19/h1-5,7,18-19H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOTZAXYDIHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=N)CC2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220848
Record name 5-Bromo-2-[2-(2,5-dibromophenyl)-1-iminoethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol

CAS RN

1585969-22-7
Record name 5-Bromo-2-[2-(2,5-dibromophenyl)-1-iminoethyl]phenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[2-(2,5-dibromophenyl)-1-iminoethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-[2-(2,5-dibromophenyl)ethanimidoyl]phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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